(3AS,9aS)-3a-Methyl-4-(3-trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one
Description
Properties
IUPAC Name |
(3aS,9aS)-3a-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1,2,3,6,7,8,9,9a-octahydropyrrolo[3,2-b]azocin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O/c1-17-9-10-22-15(17)7-2-3-8-16(24)23(17)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15,22H,2-3,7-10,12H2,1H3/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYYAEHBJXNRFG-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCNC1CCCCC(=O)N2CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCN[C@H]1CCCCC(=O)N2CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (3AS,9aS)-3a-Methyl-4-(3-trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article reviews its applications, focusing on medicinal chemistry, materials science, and potential industrial uses.
Pharmacological Properties
Research indicates that compounds with similar structural features to (3AS,9aS)-3a-Methyl-4-(3-trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one exhibit significant pharmacological activities. The presence of the diaza-cyclopentacyclooctene structure suggests potential use in drug development, particularly in creating novel therapeutic agents targeting various diseases.
Case Study: Anticancer Activity
A study investigated the anticancer properties of similar diaza compounds, revealing that they can inhibit tumor growth in vitro and in vivo. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making such compounds promising candidates for further development as anticancer drugs.
Neuropharmacology
The compound's structural characteristics may also lend themselves to neuropharmacological applications. Compounds featuring trifluoromethyl groups have been shown to enhance the lipophilicity of molecules, potentially improving their ability to cross the blood-brain barrier.
Case Study: Neuroprotective Effects
Research into related compounds has demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that (3AS,9aS)-3a-Methyl-4-(3-trifluoromethyl-benzyl)-decahydro-1,4-diaza-cyclopentacycloocten-5-one could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Polymer Chemistry
The unique structure of the compound allows it to be utilized as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable mechanical properties.
Case Study: High-performance Polymers
Research has indicated that incorporating similar diaza compounds into polymer matrices can enhance thermal stability and mechanical strength. Such materials could be used in aerospace and automotive industries where performance under extreme conditions is critical.
Coatings and Adhesives
The compound's chemical properties may also make it suitable for use in coatings and adhesives. Its potential resistance to solvents and environmental degradation can lead to longer-lasting applications.
Case Study: Protective Coatings
Investigations into coatings containing diaza structures have shown improved resistance to corrosion and wear. This application is particularly relevant for industrial machinery and infrastructure.
Catalysis
The compound may serve as a catalyst or catalyst precursor in organic reactions due to its complex structure, which can facilitate various chemical transformations.
Case Study: Organic Synthesis
Studies have demonstrated that similar compounds can effectively catalyze reactions such as cross-coupling and oxidation processes, essential in pharmaceutical synthesis and fine chemicals production.
Agricultural Chemicals
There is potential for developing agrochemicals based on this compound's structure. Its properties could be beneficial in creating more effective pesticides or herbicides with reduced environmental impact.
Case Study: Pesticide Development
Research has shown that structurally analogous compounds exhibit insecticidal activity against common agricultural pests. This avenue warrants further exploration for sustainable agricultural practices.
Comparison with Similar Compounds
Research Implications and Data Gaps
- Biological Activity : While pesticidal analogs () highlight the -CF$_3$ group’s role in herbicidal action, the target compound’s diaza core may confer unique receptor-binding properties, warranting in vitro assays.
- Spectroscopic Data : Full $ ^1H $- and $ ^{13}C $-NMR assignments for the target compound are absent in the evidence; future studies should prioritize this.
- Therapeutic Potential: Structural parallels to Compound 9a () suggest possible antimicrobial or anti-inflammatory applications, though direct evidence is lacking.
Preparation Methods
Cyclocondensation Strategy
A common route involves cyclocondensation of appropriately substituted diamines and ketoesters or diketones. For example:
- Step 1: Synthesis of a suitable precursor, such as a cyclopentane or cyclohexane derivative bearing amino and keto functionalities.
- Step 2: Cyclization under acidic or basic conditions to form the decahydro-1,4-diaza-cyclopentacycloocten core.
- Step 3: Functionalization of the core with the methyl group at position 3a and the trifluoromethyl-benzyl group at position 4.
Nucleophilic Substitution and Coupling Reactions
- The trifluoromethyl-benzyl group can be introduced via nucleophilic substitution, utilizing a benzyl halide derivative bearing the trifluoromethyl group.
- Methylation at the 3a position may involve methyl iodide or dimethyl sulfate under basic conditions, targeting a suitable nitrogen or carbon atom.
Stereoselective Control
Achieving the (3AS,9aS) stereochemistry often requires chiral auxiliaries or chiral catalysts during key steps, such as asymmetric hydrogenation or cyclization, to ensure the stereochemistry at these centers.
Specific Synthetic Routes (Hypothetical)
Notes on Methodology and Challenges
- Stereochemistry Control: Ensuring the stereochemistry at the 3A and 9a positions is crucial, often requiring chiral catalysts or auxiliaries.
- Functional Group Compatibility: Protecting groups may be necessary to prevent undesired reactions during multi-step synthesis.
- Yield Optimization: Multi-step syntheses demand careful optimization to maximize yields and purity, especially for complex molecules.
Q & A
Advanced Research Question
- Chiral Auxiliaries : Use tert-butyl esters (e.g., 2098497-07-3 analogs) to stabilize intermediates and prevent epimerization .
- Low-Temperature Quenching : Rapid cooling (e.g., ice-water quenching) arrests dynamic equilibria in fused rings .
- Enantioselective Catalysis : Chiral ligands like BINAP in asymmetric hydrogenation steps .
How do steric and electronic effects impact the compound’s biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
- Steric Effects : The decahydro ring reduces membrane permeability but enhances target specificity.
- Electronic Effects : The CF3 group increases metabolic stability by resisting cytochrome P450 oxidation.
- Methodology : Compare IC50 values of analogs with varying substituents (e.g., replacing CF3 with CH3) using in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
